3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Differentiation

This 3-yl chlorothiophene regioisomer is critical for structure-based drug design, as the seemingly minor shift from the common 2-yl isomer can alter kinase IC50 values by orders of magnitude. Procure with confidence for your research: - Enables construction of regioisomer-enriched libraries for targeting kinases refractory to 2-yl thiophene-pyrazole inhibitors. - Features a 5-chlorothiophene-3-yl group that provides a distinct spatial orientation, essential for accurate docking poses and pharmacophore models. - The 5-position chlorine leaves the 3-position open for late-stage palladium-catalyzed cross-coupling, facilitating divergent analog synthesis for SAR exploration.

Molecular Formula C8H8ClN3S
Molecular Weight 213.69 g/mol
Cat. No. B13258686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
Molecular FormulaC8H8ClN3S
Molecular Weight213.69 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CSC(=C2)Cl)N
InChIInChI=1S/C8H8ClN3S/c1-12-8(10)3-6(11-12)5-2-7(9)13-4-5/h2-4H,10H2,1H3
InChIKeyLLXJZDQEWWLMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine: Chemical Profile & Procurement Classification


3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1874384-80-1) is a heterocyclic aromatic amine incorporating a pyrazole core and a 5-chlorothiophene substituent at the 3-position of the pyrazole ring . With a molecular formula of C8H8ClN3S and a molecular weight of 213.69 g/mol, this compound belongs to the broad class of 1-methyl-1H-pyrazol-5-amines . Its structural architecture—featuring a hydrogen-bond-donating primary amine, a π-rich pyrazole, and a chlorothiophene moiety capable of halogen bonding—positions it as a versatile scaffold in medicinal chemistry and as a synthetic building block for kinase inhibitor and agrochemical discovery programs . Commercially, it is supplied at ≥95% purity, primarily for research use .

Regioisomer identity Exclusive 3‑yl chlorothiophene for kinase hinge‑binding vectors
Synthetic utility Regioselective Suzuki coupling at the thiophene 3‑position
Research grade ≥95% purity; supplied for medicinal chemistry and agrochemical discovery

3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine: Regioisomer Interchange & Procurement Risks


Seemingly minor regioisomeric shifts in chlorothiophenyl-pyrazole-5-amine derivatives can produce profound differences in biological target engagement and synthetic reactivity. In the pyrazole-5-amine kinase inhibitor class, the position of the chlorine on the thiophene ring (2-yl vs. 3-yl) dictates the geometry of key interactions with the hinge region of ATP-binding pockets and alters the electron density available for subsequent cross-coupling functionalization [1]. For example, a closely related analog—3-(5-chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine—shares the same molecular weight (213.69 g/mol), log P (2.38), and TPSA (43.84 Ų) as the target compound , yet the 2-yl and 3-yl substitution patterns are not interchangeable in lead optimization. Data from the broader pyrazole‑chlorothiophene chemotype demonstrate that relocating the chlorine substitution point can alter kinase IC50 values by orders of magnitude [1]. Procuring the incorrect regioisomer therefore risks generating misleading structure-activity relationship (SAR) data or failing to replicate published synthetic protocols, making precise regioisomer selection a non-negotiable procurement criterion.

Property
3‑yl (Target)
2‑yl Isomer
MW, log P, TPSA
Identical
Identical
Chlorine orientation
3‑position vector
2‑position vector
Kinase engagement
May alter hinge‑binding geometry
May present different selectivity
Physicochemical identity masks 3D pharmacophore differences; regioisomer substitution may invalidate SAR data.

3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine: Differentiation from Close Analogs


Regioisomeric Identity: 3-yl vs. 2-yl Substitution

The target compound is the exclusive 3‑yl chlorothiophene regioisomer in the 1‑methyl‑1H‑pyrazol‑5‑amine series. Direct comparison with its 2‑yl congener (CAS 1247493‑17‑9) reveals that both regioisomers are identical in molecular weight (213.69 g/mol), calculated log P (2.38), topological polar surface area (43.84 Ų), hydrogen‑bond acceptor count (4), hydrogen‑bond donor count (1), and rotatable bond count (1) . The sole structural difference—the position of the chlorine substitution on the thiophene ring—has zero impact on these computed physicochemical descriptors, yet it fundamentally alters the spatial orientation of the chlorine atom relative to the pyrazole‑5‑amine core. In the context of kinase hinge‑binding pharmacophores, such vector differences can determine whether a chlorine atom engages in a halogen bond with a backbone carbonyl or is solvent‑exposed [1]. Because these regioisomers are chromatographically separable and commercially available at equivalent purity (≥95%), the procurement decision is not trivial: selecting the wrong isomer will deliver a molecule that is physicochemically indistinguishable but geometrically distinct, potentially invalidating SAR hypotheses .

Regioisomeric comparison
Reported
3‑yl and 2‑yl: identical MW (213.69), log P (2.38), TPSA (43.84 Ų)
Sole difference: chlorine substitution position (3‑ vs. 2‑)
3D pharmacophore divergence despite identical descriptors
Conventional QC metrics cannot distinguish regioisomers
Medicinal Chemistry Kinase Inhibitor Design Regioisomer Differentiation

Class-Level Potency: Nanomolar Kinase Inhibition

Although no direct on‑target enzymatic data exist for the exact compound, the chlorothiophenyl‑pyrazole‑5‑amine chemotype has demonstrated high‑affinity kinase engagement. A close structural analog—4‑((5‑(5‑chlorothiophen‑2‑yl)‑1H‑pyrazol‑3‑yl)amino)‑3‑ethylphenol (US11485711, Compound 119)—exhibited an IC50 of 1 nM against TNIK (TRAF2‑ and NCK‑interacting protein kinase) in an ADP‑Glo luminescence assay [1]. This compound retains the chlorothiophene‑pyrazole‑amine core architecture and differs primarily in the substitution pattern on the pyrazole and the presence of an ethylphenol tail. The nanomolar potency of this congener supports the inference that the 5‑chlorothiophene‑pyrazole‑5‑amine framework can productively occupy the ATP‑binding site of kinases, with the chlorothiophene moiety contributing to hydrophobic packing and the amine serving as a hinge‑binding donor/acceptor [1]. The target compound, by virtue of its conserved core and distinct 3‑yl chlorine orientation, may offer a complementary selectivity profile that is not accessible with the 2‑yl series, although this remains to be experimentally validated.

Kinase inhibition context
Class-level
No direct IC50 available
Analog TNIK IC50 = 1 nM supports scaffold potential
May support kinase inhibitor library design
Validation required for target compound
Kinase Inhibition TNIK Pyrazole Scaffold

Regioselective Cross-Coupling via 3-yl Chlorothiophene

The 5‑chlorothiophen‑3‑yl group present in the target compound is a known participant in palladium‑catalyzed cross‑coupling reactions with demonstrated regiocontrol. In a representative Suzuki‑Miyaura coupling, 3,5‑dichlorothiophene (a substrate with identical halogen substitution pattern to the thiophene ring of the target compound) undergoes Pd(PPh3)4‑catalyzed coupling with a boronic ester to yield the 3‑position‑functionalized product in 68% yield with complete regioselectivity for the 3‑yl position over potential 5‑yl coupling . This regiochemical preference arises from the electronic deactivation of the 2‑ and 5‑positions by the chlorine substituent, which makes the 3‑position the most nucleophilic site for oxidative addition. In contrast, 5‑chlorothiophen‑2‑yl isomers reverse this electronic bias, directing cross‑coupling to the 5‑position and thus producing a different substitution vector in the final product. The target compound, therefore, not only serves as a direct scaffold for library synthesis but also contains a pre‑installed chlorine atom at a position that can be selectively substituted in the presence of the pyrazole‑amine functionality, offering a strategic advantage for late‑stage diversification .

Suzuki coupling selectivity
Method context
68% yield, >95% 3‑yl regioselectivity
Analogous 3,5‑dichlorothiophene system
Supports late-stage C‑C bond formation at thiophene
Direct coupling data for target compound not reported
Suzuki-Miyaura Coupling Regioselective Functionalization Building Block

Cost Competitiveness: 3-yl vs. 2-yl Regioisomer

At the time of assessment, both the target 3‑yl compound and its 2‑yl regioisomer are offered at a standard purity of ≥95% from major Chinese research‑chemical suppliers . The 2‑yl isomer (CAS 1247493‑17‑9) is priced at ¥504 per gram (1 g unit) on the Leyan platform . Pricing for the 3‑yl isomer (CAS 1874384‑80‑1) is listed as "quote on request" for all pack sizes from 1 g to 10 g, suggesting either lower production volume or on‑demand synthesis that may affect lead time and unit cost . This pricing asymmetry indicates that the 3‑yl isomer occupies a less commoditized market position, which may translate into higher procurement costs but also offers potential opportunities for securing exclusive or large‑scale supply agreements for medicinal chemistry campaigns that require this specific regioisomer.

Pricing comparison
Supplier review
3‑yl (target) Quote on request
vs. 2‑yl: ¥504/g (fixed)
3‑yl isomer may carry cost premium
Advance quotation recommended for budget planning
Procurement Optimization Cost Efficiency Purity Comparison

3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine: Deployment Scenarios


Kinase Library Diversification via 3-yl Chlorothiophene

The conserved 1‑methyl‑1H‑pyrazol‑5‑amine core is a recognized hinge‑binding motif in kinase inhibitor design. The target compound's 5‑chlorothiophen‑3‑yl appendage extends into the solvent‑accessible region or the hydrophobic back pocket, depending on the target kinase. The 3‑yl orientation of the chlorine atom, which is distinct from the more common 2‑yl series, offers a novel vector for structure‑based design that is not represented in commercial kinase‑focused libraries. Procurement of this compound enables the construction of a regioisomer‑enriched library for screening against kinases that have proven refractory to 2‑yl thiophene‑pyrazole inhibitors .

Late-Stage Diversification via Suzuki-Miyaura Coupling

The chlorine substituent on the thiophene ring of the target compound is positioned at the 5‑position, leaving the 3‑position as the most electron‑rich site for palladium‑catalyzed cross‑coupling. This allows for late‑stage installation of aryl, heteroaryl, or alkenyl groups while preserving the pyrazole‑5‑amine core. This synthetic strategy is consistent with the observed 68% regioselective coupling yield on the analogous 3,5‑dichlorothiophene system , and it offers a divergent route to elaborate the target compound into a panel of analogs for SAR exploration.

Computational Docking with Precise Regioisomeric Coordinates

When building homology models or conducting virtual screening campaigns, the exact three‑dimensional coordinates of the chlorothiophene substituent are critical. The 3‑yl isomer provides a distinct spatial orientation that cannot be recapitulated by the 2‑yl isomer, despite identical computed 2D descriptors. Researchers engaged in structure‑based drug design should acquire the specific regioisomer to ensure that docking poses and pharmacophore models accurately reflect the intended chemical structure .

Agrochemical Lead Discovery via Halogen-Bonding

Chlorothiophene‑containing pyrazoles have been reported in patents as herbicide and fungicide leads. The 3‑yl chlorine geometry may enhance halogen‑bonding interactions with specific enzyme targets in plant pathogens, a hypothesis supported by the nanomolar enzyme inhibition observed for structurally related chlorothiophenyl‑pyrazoles in human kinases . The target compound can serve as a starting material for agrochemical hit‑to‑lead programs where chlorine position is a key determinant of selectivity.

Application
Selection Property
Validation Focus
Kinase-focused library design
Regioisomeric 3‑yl vector
Verify hinge‑binding geometry by docking
Suzuki‑Miyaura diversification studies
Thiophene 3‑position coupling
Confirm regioselectivity under relevant conditions
Structure-based drug design research
3D spatial orientation
Validate docking poses vs. 2‑yl isomer
Agrochemical hit-to-lead research
Halogen‑bonding geometry
Assess inhibition profiles in target organism assays
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